![molecular formula C14H10N2O B598568 Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone CAS No. 1198284-25-1](/img/structure/B598568.png)
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone
Vue d'ensemble
Description
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone is a heterocyclic compound featuring a methanone group bridging a phenyl ring and a pyrrolo[2,3-b]pyridine core. The pyrrolopyridine moiety consists of a fused pyrrole and pyridine ring system, conferring unique electronic properties due to its nitrogen-rich aromatic structure. Its reactivity and physicochemical behavior are influenced by the conjugation between the electron-rich pyrrolopyridine and the ketone-linked phenyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the phenyl group. One common method involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. For example, the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution can yield the corresponding chalcone, which is then treated with 2-cyanothioacetamide to form the pyrrolo[2,3-B]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and various halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield phenyl(pyridin-2-yl)methanone, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Cancer Therapy
One of the most prominent applications of Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone and its derivatives is in the treatment of various cancers. Research has demonstrated that compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Case Studies
- A study reported the synthesis and evaluation of various 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Compound 4h was highlighted for its significant anti-proliferative activity against multiple cancer cell lines while also inhibiting migration and invasion .
- Another investigation focused on the development of novel pyrrolo[2,3-b]pyridine derivatives with enhanced anticancer properties through structural modifications .
Neurological Disorders
This compound also shows promise in treating neurological disorders. Its derivatives have been studied for their anticonvulsant properties and potential use in managing conditions such as epilepsy.
Pharmacological Characteristics
- The compound's ability to modulate neurotransmitter systems suggests it may have applications in treating various neurological conditions .
- Its structural features allow it to interact with multiple biological targets, enhancing its therapeutic potential.
Other Pharmacological Activities
Beyond oncology and neurology, this compound exhibits a range of other biological activities:
- Anti-inflammatory Effects : Compounds based on this scaffold have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Analgesic Activity : Some derivatives have been evaluated for pain relief capabilities, potentially offering new avenues for analgesic drug development .
- Antimicrobial Properties : Certain studies suggest that these compounds may possess antimicrobial effects, broadening their applicability in infectious disease treatment .
Mécanisme D'action
The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Thieno[2,3-b]pyridine Derivatives
Compounds such as (3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (Compound 1) and (3-amino-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-2-yl)(phenyl)methanone (Compound 2) replace the pyrrolopyridine core with thienopyridine or quinoline systems . Key differences include:
- Heteroatom Substitution: Thienopyridine contains sulfur instead of nitrogen in the fused ring, reducing electron density and altering π-conjugation.
- Solvent-Dependent Fluorescence: Compound 1 exhibits red-shifted absorption and emission spectra in polar solvents (e.g., ethanol) compared to non-polar media, attributed to intramolecular charge transfer (ICT) effects. In contrast, pyrrolopyridine derivatives may show stronger hydrogen-bonding interactions due to additional nitrogen sites.
Benzimidazole-Pyrrolopyridine Hybrids
The compound [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]{2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl}methanone () incorporates a benzimidazole ring linked to pyrrolopyridine via methanone. This structure introduces:
- Increased Molecular Complexity: The molecular weight (474.555 g/mol) is significantly higher than Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone (estimated ~264 g/mol), impacting solubility and bioavailability.
Substituent Effects on Physicochemical Properties
Table 1: Comparative Data for Key Compounds
*Estimated based on formula; †Calculated from empirical data in .
Spectroscopic and Electronic Behavior
- Absorption and Emission: this compound likely exhibits strong UV absorption (~300–350 nm) due to extended conjugation, comparable to Compound 1 (λmax = 320–370 nm in ethanol) . Thienoquinoline derivatives (Compound 2) display broader absorption bands, attributed to increased planarity and reduced non-radiative decay.
- Solvent Effects: Hydrogen-bonding solvents stabilize excited states in amino-substituted analogs (e.g., Compounds 1–2), enhancing fluorescence quantum yields. Pyrrolopyridine derivatives may show similar trends but with distinct solvatochromism due to nitrogen lone pairs.
Activité Biologique
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a pyrrolo[2,3-B]pyridine core structure, which is significant in the development of therapeutic agents. Its primary targets include FGFRs, which play crucial roles in various cellular processes such as proliferation and differentiation.
Target and Mode of Action
This compound primarily targets FGFRs. Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are essential for cell growth and survival, making FGFRs critical in cancer biology .
Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound has been shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent. The IC50 values for FGFR inhibition are reported as follows:
FGFR Type | IC50 (nM) |
---|---|
FGFR1 | 7 |
FGFR2 | 9 |
FGFR3 | 25 |
These values indicate potent inhibitory activity against these receptors .
Cellular Effects
The compound also affects cellular processes beyond mere proliferation. It has been observed to inhibit the migration and invasion of cancer cells, associated with the down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .
Pharmacokinetics and Bioavailability
Research indicates that derivatives of pyrrolo[2,3-B]pyridine with low molecular weight exhibit significant FGFR inhibitory activity. This suggests favorable pharmacokinetic properties and potential for good bioavailability in therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound could inhibit not only FGFRs but also other receptor tyrosine kinases involved in tumor progression .
- Structure-Activity Relationship : Research into structure-activity relationships has indicated that modifications to the phenyl group can enhance FGFR selectivity and potency .
- Therapeutic Potential : Given its mechanism of action and biological effects, this compound is being investigated as a potential therapeutic agent for various cancers associated with aberrant FGFR signaling .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone to achieve optimal yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of pyridine derivatives with electrophiles (e.g., thioketones) under controlled conditions. Key steps include:
- Cyclization : Use of potassium hydroxide (KOH) in polar aprotic solvents (e.g., DMF) at 80–100°C to form the pyrrolopyridine core .
- Functionalization : Introduce substituents via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Optimize stoichiometry and reaction time to minimize side products .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm substituent positions and detect tautomeric forms (e.g., NH proton shifts in DMSO-d) .
- X-ray Diffraction : Solve crystal structures using SHELXL for refinement. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking to verify molecular packing .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Prioritize target-specific and cytotoxicity assays:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10–100 µM concentrations to screen for activity against oncogenic kinases .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression .
Advanced Research Questions
Q. How can comparative structure-activity relationship (SAR) studies optimize the biological efficacy of pyrrolopyridine derivatives?
- Methodological Answer : Design analogs with systematic substitutions and analyze trends:
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the phenyl ring to enhance binding affinity via hydrophobic interactions .
- Heterocyclic Modifications : Replace the pyrrolopyridine core with indole or imidazopyridine and compare IC values .
- Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .
Q. How can researchers resolve contradictions in crystallographic data when analyzing derivatives of this compound?
- Methodological Answer : Address discrepancies via:
- Data Reprocessing : Reintegrate diffraction images (HKL-2000) to detect missed peaks or twinning (e.g., check for pseudo-merohedral twinning using PLATON) .
- Hydrogen Bonding Analysis : Use OLEX2 to model disordered solvent molecules or alternative conformers contributing to data noise .
Q. What strategies improve reaction efficiency in large-scale synthesis while maintaining regioselectivity?
- Methodological Answer : Optimize using design of experiments (DOE):
- Solvent Screening : Test DMSO vs. THF for solubility and reaction rate; DMSO may enhance cyclization at lower temperatures .
- Catalyst Selection : Compare Pd(PPh) vs. XPhos Pd G3 for cross-coupling steps to reduce catalyst loading .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust parameters dynamically .
Q. What mechanistic insights can computational modeling provide for the compound’s biological activity?
- Methodological Answer : Combine docking and dynamics simulations:
- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase ATP-binding pockets (e.g., EGFR). Validate with mutagenesis studies (e.g., alanine scanning) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes and identify critical residues for binding .
Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
- Methodological Answer : Conduct accelerated stability studies:
Propriétés
IUPAC Name |
phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13(10-5-2-1-3-6-10)12-9-11-7-4-8-15-14(11)16-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJZCLNLRIZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678017 | |
Record name | Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-25-1 | |
Record name | Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.